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molecular formula C8H15N B8626771 Propenylamine, N-isobutylidene-2-methyl- CAS No. 5339-41-3

Propenylamine, N-isobutylidene-2-methyl-

Cat. No. B8626771
M. Wt: 125.21 g/mol
InChI Key: SXSKAWDSYGQTAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05197545

Procedure details

When isobutyraldehyde was reacted under conditions similar as described in Example I, above, for the preparation of dihydrothiazoles from ketones, no incorporation of sulfur occurred. However with a variation in the reaction, secondary aldehydes could be made to yield dihydrothiazoles in excellent yield. The reaction of isobutyraldehyde with ammonia yielded, via an intermediate, 2,6-dimethyl-4-azahepta-2,4-diene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=O)[CH:2]([CH3:4])[CH3:3].[NH3:6]>>[CH3:3][C:2](=[CH:1][N:6]=[CH:1][CH:2]([CH3:4])[CH3:3])[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)=CN=CC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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